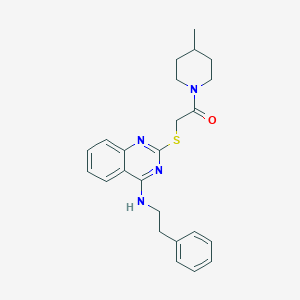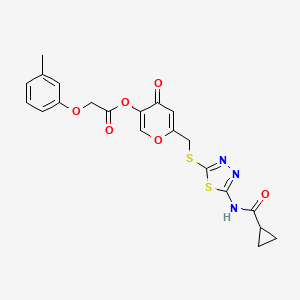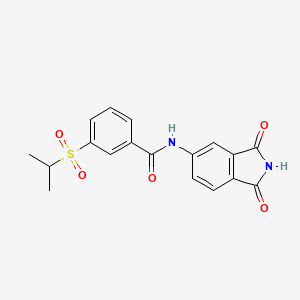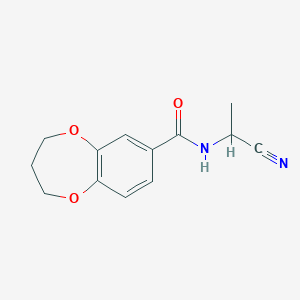
1-(4-Methylpiperidin-1-yl)-2-((4-(phenethylamino)quinazolin-2-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Methylpiperidin-1-yl)-2-((4-(phenethylamino)quinazolin-2-yl)thio)ethanone is a useful research compound. Its molecular formula is C24H28N4OS and its molecular weight is 420.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antihypertensive and Alpha-Adrenoceptor Antagonistic Properties
Research has highlighted the synthesis and evaluation of quinazoline derivatives, including structures similar to 1-(4-Methylpiperidin-1-yl)-2-((4-(phenethylamino)quinazolin-2-yl)thio)ethanone, for their potential as alpha-1 adrenoceptor antagonists and antihypertensive agents. These compounds have shown promising results in binding affinity to alpha-1 adrenoceptors, suggesting their utility in managing hypertension through vasodilation mechanisms. One study illustrates that certain quinazoline derivatives possess both high affinity for alpha-1 adrenoceptors and significant antihypertensive effects in animal models, indicating their potential for further pharmacological development (Chern et al., 1993).
Antimicrobial Activity
Another area of application for quinazoline derivatives is in antimicrobial therapy. Studies have synthesized and tested various quinazoline compounds for their efficacy against a range of bacterial and fungal pathogens. For instance, certain thiazolidinone and quinazoline derivatives have demonstrated antimicrobial activity against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans. This suggests that compounds related to this compound could have potential uses in treating infectious diseases (Patel et al., 2012).
Anticancer Activity
Quinazoline derivatives have also been investigated for their anticancer properties. Research into these compounds has shown potential in inhibiting the growth of various cancer cell lines, including lung, prostate, and breast cancer cells. The mechanisms behind their anticancer effects may involve interference with cellular signaling pathways critical for cancer cell proliferation and survival. For example, certain quinazoline compounds have demonstrated the ability to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy due to its role in tumor angiogenesis (Wissner et al., 2005).
Properties
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-[4-(2-phenylethylamino)quinazolin-2-yl]sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4OS/c1-18-12-15-28(16-13-18)22(29)17-30-24-26-21-10-6-5-9-20(21)23(27-24)25-14-11-19-7-3-2-4-8-19/h2-10,18H,11-17H2,1H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCGHSQIWWBOHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NC3=CC=CC=C3C(=N2)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethoxyphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2921806.png)
![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2921807.png)
![N-({2-[4-(4-fluorophenyl)piperazin-1-yl]pyridin-4-yl}methyl)prop-2-enamide](/img/structure/B2921809.png)
![4-(Trifluoromethyl)-5,6,7,8-tetrahydro-2H-pyrido[3,4-d]pyridazin-1-one;hydrochloride](/img/structure/B2921810.png)
![2-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2921812.png)
![2-(4-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2921813.png)
![Ethyl 4-[(3-ethyl-4-methoxyphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B2921814.png)
![6-methoxy-2-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1H-indole](/img/structure/B2921818.png)





